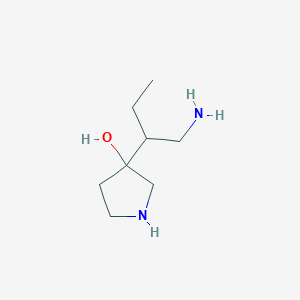
1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol is an organic compound that features a brominated phenyl group attached to a cyclopentanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol typically involves the bromination of 3-methylphenyl derivatives followed by cyclopentanone reactions. One common method involves the use of pyridinium chlorochromate as an oxidizing agent in dichloromethane under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction of the brominated phenyl group to form corresponding phenyl derivatives.
Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
Oxidation: Formation of 1-(4-Bromo-3-methylphenyl)ethanone.
Reduction: Formation of 1-(4-Methylphenyl)-3-methylcyclopentan-1-ol.
Substitution: Formation of 1-(4-Iodo-3-methylphenyl)-3-methylcyclopentan-1-ol.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The brominated phenyl group can participate in electrophilic aromatic substitution reactions, while the cyclopentanol moiety can undergo various transformations, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol is unique due to its combination of a brominated phenyl group with a cyclopentanol structure. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-9-5-6-13(15,8-9)11-3-4-12(14)10(2)7-11/h3-4,7,9,15H,5-6,8H2,1-2H3 |
InChI Key |
SSIASBJVJHETLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC(=C(C=C2)Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13183378.png)
![7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183380.png)
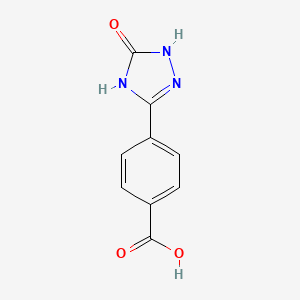
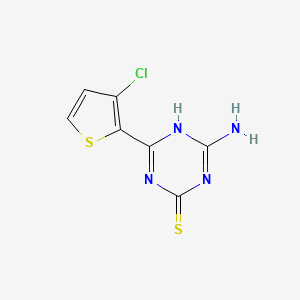
![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)
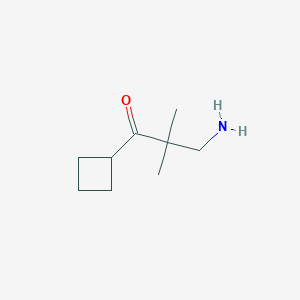
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)
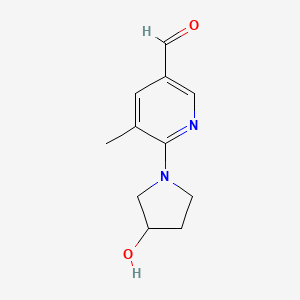
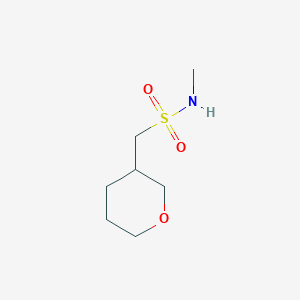
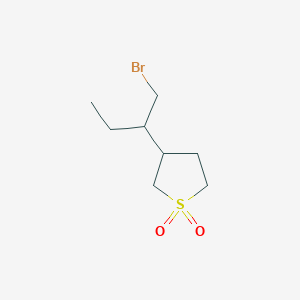
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)
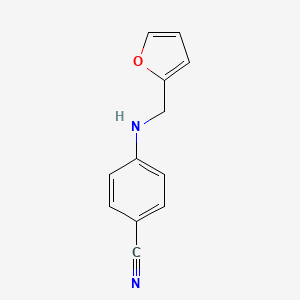
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
